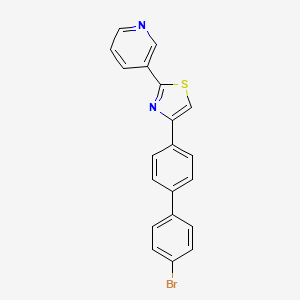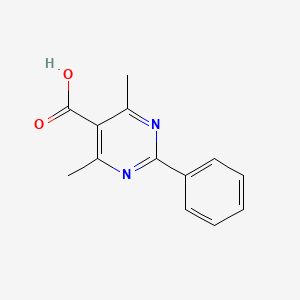
4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid is represented by the formula C13H12N2O2 . This compound belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives .Physical And Chemical Properties Analysis
This compound has a molecular weight of 228.25 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Luminescent Lanthanide Frameworks
A study by Jia et al. (2014) synthesized luminescent lanthanide frameworks using 2-phenylpyrimidine-carboxylate derivatives, demonstrating the ability to tune luminescence properties through different ligand coordination environments. These compounds showed characteristic red or green emission, attributed to Eu3+ and Tb3+, with potential applications in materials science for optical and electronic devices (Jia et al., 2014).
Antimicrobial Agents
Research by Shastri and Post (2019) developed a series of dihydropyrimidine-5-carboxylic acids demonstrating significant to moderate antibacterial activity and promising antifungal activity. This indicates the potential of 4,6-dimethyl-2-phenylpyrimidine-5-carboxylic acid derivatives in developing new antimicrobial agents (Shastri & Post, 2019).
Nonlinear Optical Properties
Hussain et al. (2020) studied thiopyrimidine derivatives, including phenyl pyrimidine derivatives, for their nonlinear optical (NLO) properties. Their findings suggest that these compounds have considerable NLO character, recommending them for optoelectronic and high-tech applications, highlighting the significance of this compound in the development of NLO materials (Hussain et al., 2020).
Sensitized Near-Infrared Emission
Chen et al. (2014) used a pyrimidine derivative as a bridging ligand in IrIII-LnIII bimetallic complexes, achieving sensitized near-infrared emission. This work demonstrates the potential of pyrimidine derivatives in constructing efficient energy transfer systems for applications in sensing and near-infrared emitting devices (Chen et al., 2014).
Anticancer Activity
A study on heterocyclic compounds synthesized from 4-isothiocyanato-4-methylpentan-2-one and substituted o-phenylenediamines, including derivatives of pyrimidine, revealed significant anticancer, anti-inflammatory, and analgesic activities. This underscores the therapeutic potential of pyrimidine derivatives in medical research (Sondhi et al., 2001).
Wirkmechanismus
The mechanism of action for 4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid is not specified in the search results. Its applications in various research fields suggest that it may have multiple mechanisms of action depending on the context.
Eigenschaften
IUPAC Name |
4,6-dimethyl-2-phenylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-8-11(13(16)17)9(2)15-12(14-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDACGVOBMUKSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


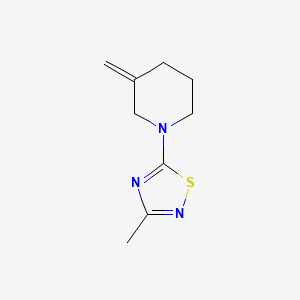
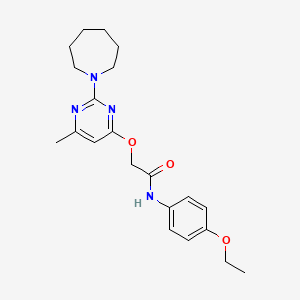
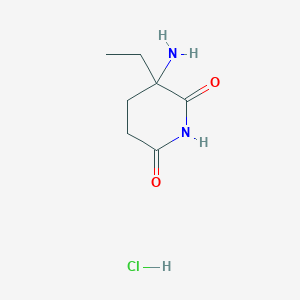
![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2969835.png)
![2-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylacetonitrile](/img/structure/B2969840.png)
![2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2969841.png)
![10,11-dimethoxy-6-(4-methylphenyl)-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B2969842.png)
![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-3-methylpurine-2,6-dione](/img/structure/B2969843.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2969844.png)
![3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]chromen-2-imine](/img/structure/B2969847.png)


